3-Formyl-5-phenylbenzoic acid
Description
3-Formyl-5-phenylbenzoic acid is a benzoic acid derivative featuring a formyl (-CHO) group at the 3-position and a phenyl (-C₆H₅) substituent at the 5-position of the aromatic ring. This compound combines the reactivity of the aldehyde group with the carboxylic acid functionality, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination polymers.
Properties
CAS No. |
2171840-25-6; 222180-19-0 |
|---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.231 |
IUPAC Name |
3-formyl-5-phenylbenzoic acid |
InChI |
InChI=1S/C14H10O3/c15-9-10-6-12(8-13(7-10)14(16)17)11-4-2-1-3-5-11/h1-9H,(H,16,17) |
InChI Key |
VKVZVRIBCULALV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group in 3-formyl-5-phenylbenzoic acid enables classic acid-catalyzed reactions:
Esterification and Amidation
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄, HCl) to form methyl/ethyl esters. For example:
$$ \text{R-COOH} + \text{R'-OH} \rightarrow \text{R-COOR'} + \text{H}_2\text{O} $$ . -
Amidation : Forms amides when treated with amines (e.g., NH₃, alkylamines) via activation with reagents like thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) .
Acyl Chloride Formation
-
Conversion to acyl chloride using SOCl₂ or PCl₅ enables nucleophilic substitution (e.g., Friedel-Crafts acylation, Grignard reactions) .
Formyl Group Reactivity
The aldehyde moiety participates in nucleophilic additions and redox reactions:
Nucleophilic Addition
-
Grignard Reagents : Forms secondary alcohols upon reaction with organomagnesium halides:
$$ \text{R-CHO} + \text{R'MgX} \rightarrow \text{R-CH(OH)-R'} $$ . -
Wittig Reaction : Generates alkenes via reaction with ylides .
Oxidation and Reduction
-
Oxidation : The formyl group oxidizes to a carboxylic acid (e.g., using KMnO₄ or CrO₃) .
-
Reduction : Catalytic hydrogenation (H₂/Pd) reduces the aldehyde to a primary alcohol .
Aromatic Electrophilic Substitution
The phenyl ring undergoes substitution reactions at activated positions:
Nitration and Sulfonation
-
Nitration (HNO₃/H₂SO₄) occurs at the meta position relative to electron-withdrawing groups (-COOH, -CHO) .
Cross-Coupling Reactions
Transition-metal catalysis (Pd, Cu) facilitates:
-
Suzuki-Miyaura Coupling : Forms biaryl systems with boronic acids .
-
Heck Reaction : Alkenylation via palladium-catalyzed coupling .
Intramolecular Cyclization
The proximity of the formyl and carboxylic acid groups enables cyclization:
-
Lactone Formation : Under acidic conditions, intramolecular esterification generates a five- or six-membered lactone .
Decarboxylation and Deformylation
Under thermal or oxidative conditions:
-
Decarboxylation : Loss of CO₂ at high temperatures (>200°C), forming 3-phenylbenzaldehyde derivatives .
-
Deformylation : Acidic cleavage of the aldehyde group yields 5-phenylbenzoic acid .
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
* Theoretical data inferred from structural analogs.
Key Comparisons:
Compared to iodinated derivatives (e.g., 19719-00-7), this compound lacks heavy atoms, reducing its utility in imaging but improving solubility in organic solvents .
Reactivity: The formyl group in this compound is analogous to that in 2-amino-3-formylbenzoic acid, enabling condensation reactions with hydrazides or amines to form bioactive Schiff bases . The phenyl group at the 5-position may sterically hinder reactions at the 3-CHO group compared to smaller substituents (e.g., -OH or -OCH₃ in 3507-08-2) .
Applications: While 5-formyl-2-hydroxy-3-methoxybenzoic acid is used in antioxidant synthesis due to its phenolic -OH group, this compound’s phenyl substituent could favor applications in polymer chemistry or metal-organic frameworks (MOFs) .
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